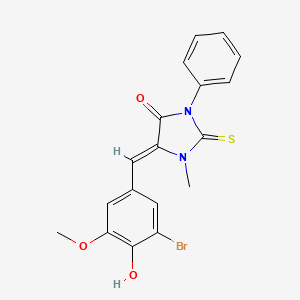
5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Descripción general
Descripción
The compound 5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone belongs to a class of organic compounds known for their diverse chemical and physical properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds often involves refluxation and condensation reactions. For instance, Patel et al. (2010) described the synthesis of related compounds by refluxing 4-(4-methoxybenzylidene)-1-{4-[(stitutedbenzylidene) amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by X-ray single crystal determination. Zhu & Qiu (2011) analyzed compounds with similar structural features, noting that the molecules displayed an E configuration with respect to the C=N double bonds (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactions of such compounds might involve various interactions and bond formations. For example, Hu & Chen (2015) studied a compound with weak intramolecular C–H···O and C–H···N hydrogen bonds, intermolecular π–π stacking, and C–H···π interactions (Hu & Chen, 2015).
Physical Properties Analysis
Physical properties like crystal structure, bonding angles, and conformation are critical. Delgado et al. (2005) described the structures of similar compounds, highlighting hydrogen bonding patterns and molecular conformations (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The compound's derivatives have shown remarkable potential in photodynamic therapy (PDT) applications, particularly for cancer treatment. A study synthesized and characterized new zinc phthalocyanine derivatives substituted with Schiff base groups that include 5-bromo-2-hydroxy-3-methoxy benzylidene, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are critical for type II PDT mechanisms, indicating the compound's derivatives' potential as type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Derivatives of the compound have been explored for their antimicrobial and anticancer properties. In one study, thiazole and 2-thioxoimidazolidinone derivatives were synthesized, characterized, and tested for antimicrobial and anticancer activities. The synthesis involved cyclization of 5-substituted-3-methoxy-2-hydroxy-benzaldehyde thiosemicarbazones with ώ-bromomethyl aryl ketones and ethyl chloroacetate, indicating the structural relevance and potential biological activities of these derivatives (Sherif, Eldeen, & Helal, 2013).
Molecular Docking and Antimicrobial Activity
Another study focused on the synthesis of 4-thiazolidinone hybrids with pyridine and pyrazole heterocycles. These synthesized hybrids were evaluated for their antimicrobial activity against several bacterial and fungal strains, demonstrating prominent activity against gram-negative E. coli. The molecular docking study against microbial DNA gyrase provided valuable insights into the binding modes of these molecules, exhibiting excellent binding affinity through significant bonded and non-bonded interactions. This research suggests the compound's derivatives have substantial antimicrobial potential and could inform the development of new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).
Antioxidant Potential
The compound and its derivatives have also been evaluated for their antioxidant potential. For instance, a study on 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone, a closely related derivative, demonstrated significant improvement in motor function in a Parkinson’s disease model, potentially due to its antioxidative properties. This suggests the potential therapeutic and antioxidative applications of such derivatives in neurodegenerative diseases (Ren et al., 2022).
Propiedades
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-20-14(9-11-8-13(19)16(22)15(10-11)24-2)17(23)21(18(20)25)12-6-4-3-5-7-12/h3-10,22H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYBRGQZFKKNT-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C(=O)N(C1=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



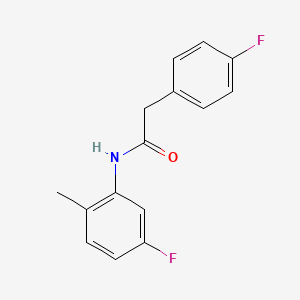
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)
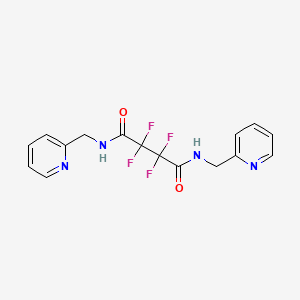
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
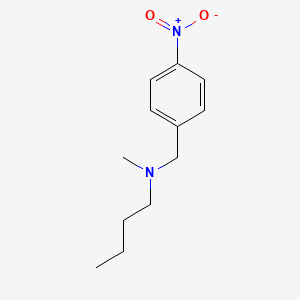
![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
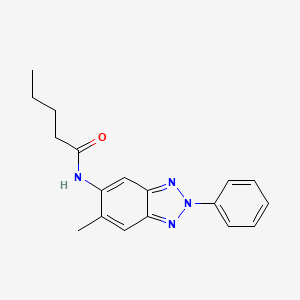
![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)

![3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)
![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)